molecular formula C17H21N9O2 B2835654 2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)oxy)-N-(2,4-bis(dimethylamino)pyrimidin-5-yl)acetamide CAS No. 1797975-13-3

2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)oxy)-N-(2,4-bis(dimethylamino)pyrimidin-5-yl)acetamide

Cat. No.: B2835654
CAS No.: 1797975-13-3
M. Wt: 383.416
InChI Key: NUPMYCBLECAVKY-UHFFFAOYSA-N
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Description

2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)oxy)-N-(2,4-bis(dimethylamino)pyrimidin-5-yl)acetamide is a synthetic organic compound known for its potential applications in various scientific fields. This compound features a complex structure with multiple functional groups, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)oxy)-N-(2,4-bis(dimethylamino)pyrimidin-5-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

  • Formation of the Pyrazolyl Pyridazine Intermediate:

    • Starting with a pyridazine derivative, a nucleophilic substitution reaction introduces the 1H-pyrazol-1-yl group.
    • Reaction conditions: Solvent (e.g., DMF), base (e.g., K2CO3), temperature (e.g., 80°C).
  • Coupling with the Pyrimidinyl Acetamide:

    • The intermediate is then coupled with 2,4-bis(dimethylamino)pyrimidin-5-yl acetamide using a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
    • Reaction conditions: Solvent (e.g., dichloromethane), base (e.g., DIPEA), room temperature.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route for large-scale synthesis. This includes:

  • Use of continuous flow reactors to enhance reaction efficiency.
  • Optimization of reaction conditions to maximize yield and purity.
  • Implementation of purification techniques such as recrystallization or chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the pyridazine ring, potentially converting it to a dihydropyridazine derivative.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyrimidine ring, where the dimethylamino groups can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as m-CPBA (meta-chloroperoxybenzoic acid) under mild conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine (TEA).

Major Products:

  • Oxidized derivatives of the pyrazole ring.
  • Reduced forms of the pyridazine ring.
  • Substituted pyrimidine derivatives with various functional groups.

Chemistry:

  • Used as a building block for the synthesis of more complex molecules.
  • Studied for its reactivity and stability under various conditions.

Biology:

  • Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes or receptors.

Medicine:

  • Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
  • Studied for its ability to modulate specific biological pathways.

Industry:

  • Potential applications in the development of new materials with unique properties.
  • Used in the synthesis of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)oxy)-N-(2,4-bis(dimethylamino)pyrimidin-5-yl)acetamide involves its interaction with specific molecular targets. These targets may include:

    Enzymes: The compound can inhibit or activate certain enzymes, affecting metabolic pathways.

    Receptors: It may bind to specific receptors, modulating signal transduction pathways.

    DNA/RNA: Potential interactions with nucleic acids, influencing gene expression and protein synthesis.

Comparison with Similar Compounds

    2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)oxy)-N-(2,4-dimethylpyrimidin-5-yl)acetamide: Similar structure but lacks the dimethylamino groups on the pyrimidine ring.

    2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)oxy)-N-(2,4-bis(dimethylamino)pyrimidin-5-yl)propionamide: Similar structure with a propionamide group instead of an acetamide group.

Uniqueness:

  • The presence of both the pyrazole and pyridazine rings in the same molecule provides unique reactivity and binding properties.
  • The dimethylamino groups on the pyrimidine ring enhance its solubility and potential interactions with biological targets.

This compound’s unique structure and properties make it a valuable subject for ongoing research in various scientific fields.

Properties

IUPAC Name

N-[2,4-bis(dimethylamino)pyrimidin-5-yl]-2-(6-pyrazol-1-ylpyridazin-3-yl)oxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N9O2/c1-24(2)16-12(10-18-17(21-16)25(3)4)20-14(27)11-28-15-7-6-13(22-23-15)26-9-5-8-19-26/h5-10H,11H2,1-4H3,(H,20,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUPMYCBLECAVKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC=C1NC(=O)COC2=NN=C(C=C2)N3C=CC=N3)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N9O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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